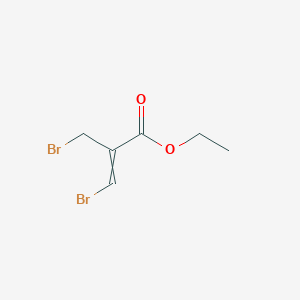
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate is an organic compound with the molecular formula C6H8Br2O2. It is a colorless to red to green clear liquid at room temperature and is known for its reactivity due to the presence of bromine atoms . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate can be synthesized through the bromination of ethyl 2-(bromomethyl)acrylate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions. These reactions are conducted in non-polar solvents like tetrahydrofuran (THF) or hexane.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or bromine (Br2) can be used for addition reactions.
Major Products Formed
Substitution Reactions: Products include substituted ethyl prop-2-enoates with various functional groups.
Elimination Reactions: Products include alkenes or alkynes depending on the reaction conditions.
Addition Reactions: Products include dibromo compounds or other addition products depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-(bromomethyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution or elimination reactions. The double bond in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(bromomethyl)acrylate: Similar in structure but lacks the additional bromine atom on the double bond.
3-Bromo-2-methylpropene: Similar in reactivity but has a different substitution pattern on the carbon chain.
Uniqueness
Ethyl 3-bromo-2-(bromomethyl)prop-2-enoate is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
139060-14-3 |
|---|---|
Fórmula molecular |
C6H8Br2O2 |
Peso molecular |
271.93 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-(bromomethyl)prop-2-enoate |
InChI |
InChI=1S/C6H8Br2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,4H2,1H3 |
Clave InChI |
UFZKCOFEUACKTN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


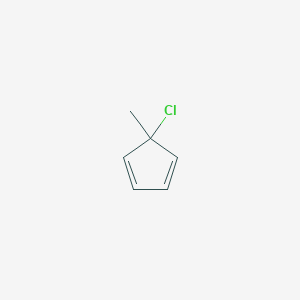
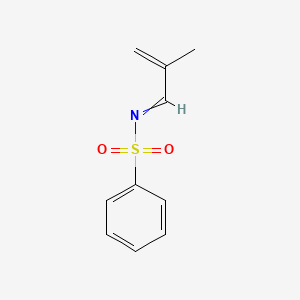
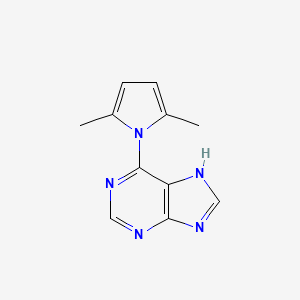

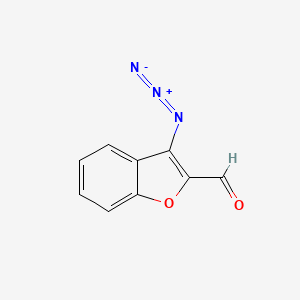

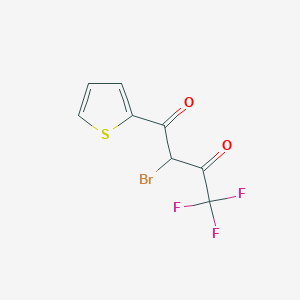
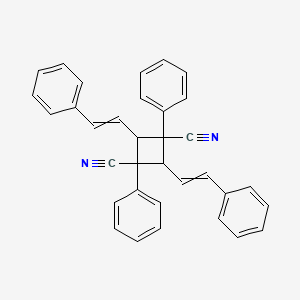
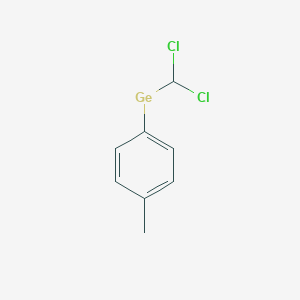
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
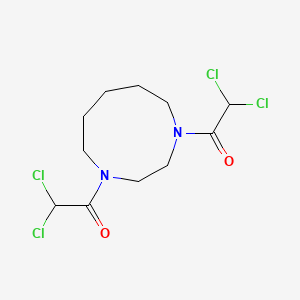
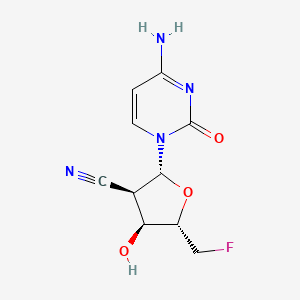
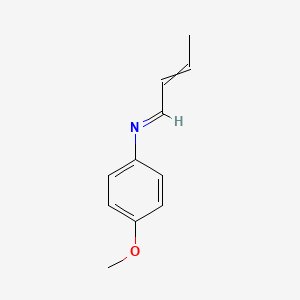
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
